molecular formula C13H8N4O3 B1665628 Tyrphostin A51 CAS No. 122520-90-5

Tyrphostin A51

Cat. No. B1665628
CAS RN: 122520-90-5
M. Wt: 268.23 g/mol
InChI Key: JKNOYWVMHPMBEL-UNXLUWIOSA-N
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Description

Tyrphostin A51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . It associates with the substrate subsite of the protein tyrosine kinase (PTK) domain . It is involved in cell proliferation and differentiation .


Synthesis Analysis

Tyrphostin A51 has been used to study the inhibition of rat hepatic leptin 1 . It has been shown to have differential effects on human bone cell proliferation as compared with differentiation . It has also been demonstrated that Tyrphostin A51 can synthesize selective tyrosine kinase inhibitors .


Molecular Structure Analysis

The molecular formula of Tyrphostin A51 is C13H8N4O3 . Its molecular weight is 268.23 g/mol . The IUPAC name is (3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile .


Physical And Chemical Properties Analysis

Tyrphostin A51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Inhibition of EGF Receptor Kinase Activity

Tyrphostin 51 is known for its role as an inhibitor of the EGF receptor kinase function. It binds to the substrate subsite of the protein tyrosine kinase (PTK) domain . This inhibition is crucial for studying the EGF receptor’s role in various cellular processes, including cell proliferation and differentiation.

Study of Hepatic Lectin and Asialoglycoprotein Receptor

The compound has been utilized to investigate the phosphorylation of rat hepatic lectin 1 and to prevent ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes . This application is significant for understanding liver function and the role of lectins in cellular communication.

Regulation of Glycolipid Sulfotransferase Activity

Researchers have used Tyrphostin 51 to probe the regulation of glycolipid sulfotransferase activity in human renal cancer cells . This enzyme is involved in the modification of glycolipids, which are essential components of the cell membrane and play a role in cell signaling.

Modulation of Ca2+ Transport

In cultured rat retinal pigment epithelium cells, Tyrphostin 51 has been shown to alter Ca2+ transport by the Ca2+/InsP3 second messenger system . Calcium ions are pivotal for various cellular functions, and this application provides insights into the regulation of intracellular calcium levels.

Effects on Pulmonary Artery Contraction

A study demonstrated that Tyrphostin 51 could diminish both the initial, transient contraction and subsequent sustained contractions in rat pulmonary arteries induced by H2O2 . This application is particularly relevant for understanding vascular responses to oxidative stress.

Impact on Enterocyte Transport

Tyrphostin 51 has been used to investigate rabbit jejunal brush-border and basolateral membrane transport . This research is vital for comprehending nutrient absorption and the molecular mechanisms of intestinal transport.

Safety And Hazards

When handling Tyrphostin A51, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOYWVMHPMBEL-UNXLUWIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017104
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin A51

CAS RN

122520-90-5, 126433-07-6
Record name AG 183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin A 51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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